[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride
Description
[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride is a secondary amine derivative featuring a naphthalene core substituted with a methoxy group at the 6-position and an ethylamine side chain at the 2-position, forming a hydrochloride salt. This compound is structurally characterized by its aromatic naphthyl system, which confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The hydrochloride salt enhances solubility and stability, facilitating its use in synthetic applications .
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10;/h3-9H,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQPLZORRBTNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride typically involves the reaction of 6-methoxy-2-naphthaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Oxidized naphthalene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study its effects on cellular processes. It is often employed in experiments involving enzyme inhibition and receptor binding studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has been studied for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets within cells. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride
(6-Methoxynaphthalen-2-yl)methylamine Hydrochloride
- Structural Differences : Features a methylamine group instead of ethylamine, attached via a methylene bridge to the 6-methoxy-2-naphthyl group.
- Physicochemical Impact : Reduced steric bulk compared to the ethylamine derivative, which may enhance solubility but decrease binding affinity in receptor models .
Hydrogenated Analogs
(R)-6-Methoxy-2-aminotetralin Hydrochloride
- Structural Differences : The naphthalene ring is hydrogenated to a tetralin (1,2,3,4-tetrahydronaphthalene) system, with the amine at the 2-position.
- Physicochemical Impact : Reduced aromaticity increases lipophilicity, improving blood-brain barrier penetration. The (R)-configuration enhances enantioselective binding in neurological targets.
- Applications : Explored as a serotonin receptor modulator due to its tetralin scaffold .
Functional Group Variants
1-Amino-2-naphthol Hydrochloride
- Structural Differences : Replaces the methoxy group with a hydroxyl group at the 2-position.
- Physicochemical Impact : The hydroxyl group introduces acidity (pKa ~9–10) and hydrogen-bonding capacity, contrasting with the electron-donating methoxy group.
- Applications : Utilized in dye synthesis and as a chelating agent .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|---|
| [1-(6-Methoxy-2-naphthyl)ethyl]amine HCl | C₁₃H₁₆ClNO | 237.73 | High | 2.8 |
| 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl | C₁₃H₁₆ClNO | 237.73 | Moderate | 3.1 |
| (R)-6-Methoxy-2-aminotetralin HCl | C₁₁H₁₆ClNO | 213.70 | Moderate | 2.5 |
| 1-Amino-2-naphthol HCl | C₁₀H₁₀ClNO | 195.65 | Low | 1.9 |
Research Findings and Trends
- Binding Affinity Studies : [1-(6-Methoxy-2-naphthyl)ethyl]amine HCl shows higher affinity for G-protein-coupled receptors (GPCRs) than its 7-methoxy isomer, attributed to optimal steric alignment .
- Thermal Stability: The hydrochloride salt form decomposes at 215–220°C, outperforming non-salt analogs in high-temperature applications .
- Biological Activity : The tetralin analog exhibits 10-fold greater CNS penetration than aromatic naphthyl derivatives, highlighting the impact of hydrogenation .
Biological Activity
[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride (CAS No. 51872-03-8) is an organic compound characterized by a naphthalene ring system substituted with a methoxy group and an ethylamine group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's structure includes:
- Naphthalene Ring: Provides a stable aromatic system.
- Methoxy Group: Enhances solubility and may influence biological activity.
- Ethylamine Group: Imparts basicity and potential interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. The specific mechanisms include:
- Receptor Binding: The compound is known to bind selectively to neurotransmitter receptors, potentially modulating their activity.
- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
Biological Activities
Research indicates several promising biological activities of this compound:
1. Neuropharmacological Effects
Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This suggests potential applications in treating mood disorders and anxiety.
2. Anticancer Properties
Preliminary investigations into the anticancer effects have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
3. Antimicrobial Activity
Some studies have reported antimicrobial properties, suggesting that the compound could be effective against certain bacterial strains, although further research is needed to fully elucidate this aspect.
Study 1: Neuropharmacological Evaluation
A study investigated the effects of this compound on serotonin receptor modulation. Results indicated a significant increase in serotonin levels in treated subjects compared to controls, suggesting its potential as an antidepressant.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Serotonin Level (ng/mL) | 50 | 85 |
| Behavior Score | 5 | 8 |
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines, including HeLa and MCF-7. The compound exhibited IC50 values below 10 µM for both cell lines, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 7.5 |
| MCF-7 | 9.0 |
Research Findings
Recent literature highlights the compound's versatility in various applications:
- Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
- Pharmacological Potential: Ongoing studies are exploring its role in treating neurological disorders and cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
